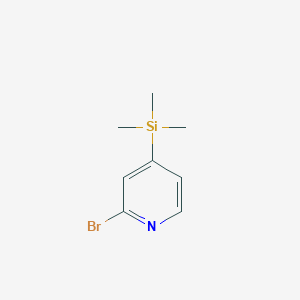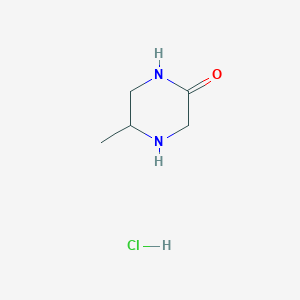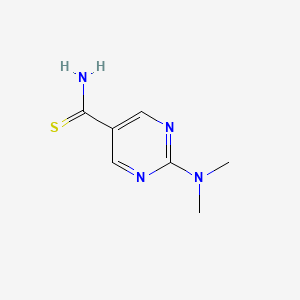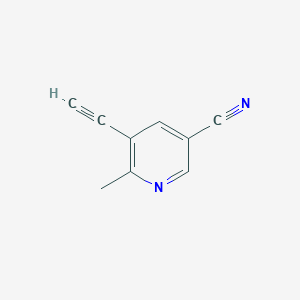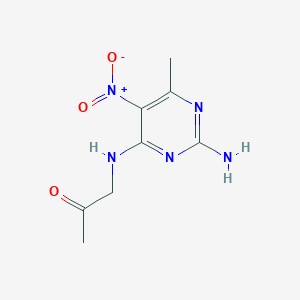
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is a complex organic compound that belongs to the class of aminopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps:
Ring Closure: The initial step involves the cyclization of acyclic precursors to form the pyrimidine ring.
Aromatization: This step ensures the stability of the pyrimidine ring structure.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methyl group to a methylsulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various aminopyrimidine derivatives .
Aplicaciones Científicas De Investigación
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pathogens .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methyl-5-nitropyrimidin-4-ol: Shares a similar pyrimidine ring structure but differs in the functional groups attached.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with aminopyrimidines.
Uniqueness
1-((2-Amino-6-methyl-5-nitropyrimidin-4-yl)amino)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H11N5O3 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
1-[(2-amino-6-methyl-5-nitropyrimidin-4-yl)amino]propan-2-one |
InChI |
InChI=1S/C8H11N5O3/c1-4(14)3-10-7-6(13(15)16)5(2)11-8(9)12-7/h3H2,1-2H3,(H3,9,10,11,12) |
Clave InChI |
RELZXZQQDHHWMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)NCC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


